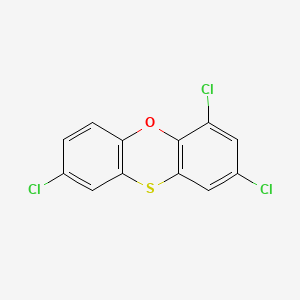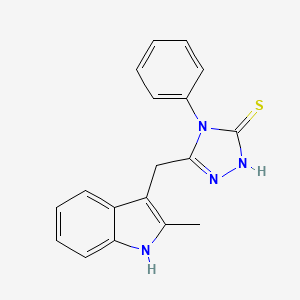![molecular formula C11H10N2O2S B14632055 {4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid CAS No. 56355-25-0](/img/structure/B14632055.png)
{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid is a compound that features a thiazole ring attached to a phenylacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid typically involves the reaction of 4-aminophenylacetic acid with 2-bromo-1,3-thiazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-aminophenylacetic acid attacks the bromine atom of 2-bromo-1,3-thiazole, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient catalysts can enhance yield and reduce production costs.
化学反应分析
Types of Reactions
{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism by which {4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The thiazole ring can interact with various biological pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds also feature nitrogen-containing heterocycles and have broad biological activities, including antimicrobial and anticancer properties.
1,3,4-Oxadiazole derivatives: Known for their antibacterial and antifungal activities.
Uniqueness
{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid is unique due to its specific combination of a thiazole ring and a phenylacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
56355-25-0 |
|---|---|
分子式 |
C11H10N2O2S |
分子量 |
234.28 g/mol |
IUPAC 名称 |
2-[4-(1,3-thiazol-2-ylamino)phenyl]acetic acid |
InChI |
InChI=1S/C11H10N2O2S/c14-10(15)7-8-1-3-9(4-2-8)13-11-12-5-6-16-11/h1-6H,7H2,(H,12,13)(H,14,15) |
InChI 键 |
GENBPXXKJWFETF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(=O)O)NC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


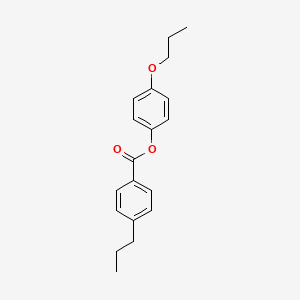
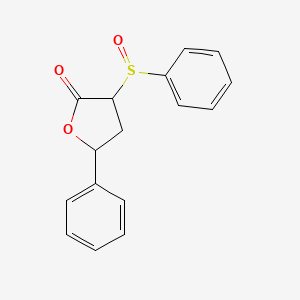
![acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14631997.png)
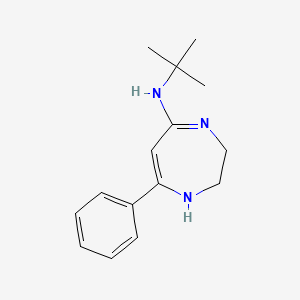
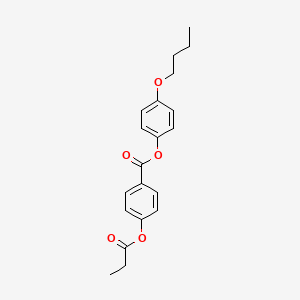
![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)
![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)
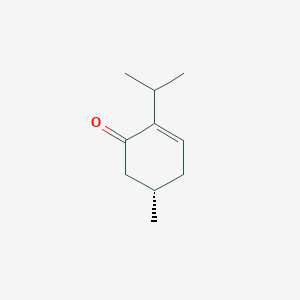
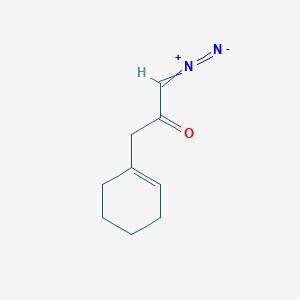
![2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14632033.png)
![N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine](/img/structure/B14632035.png)
